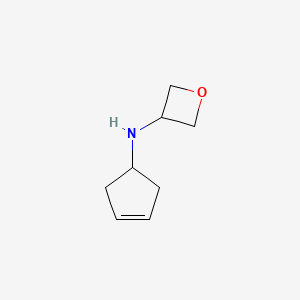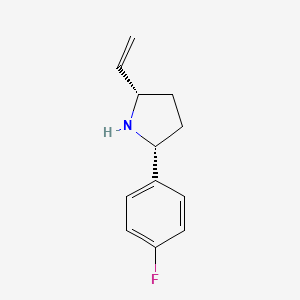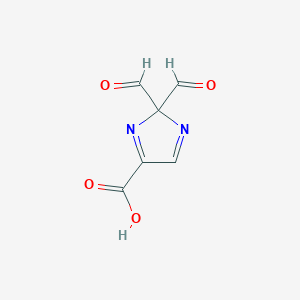
2,2-Diformyl-2H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diformyl-2H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diformyl-2H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of formamide with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Diformyl-2H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2-Dicarboxy-2H-imidazole-4-carboxylic acid.
Reduction: 2,2-Dihydroxymethyl-2H-imidazole-4-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2,2-Diformyl-2H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-Diformyl-2H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxylic acid: Lacks the formyl groups and has different reactivity and applications.
Imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, leading to different chemical properties and uses.
2-Phenyl-1H-imidazole-4-carboxylic acid:
Uniqueness
2,2-Diformyl-2H-imidazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2,2-diformylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4/c9-2-6(3-10)7-1-4(8-6)5(11)12/h1-3H,(H,11,12) |
InChI Key |
RDHYUMXRAVVXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=C1C(=O)O)(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
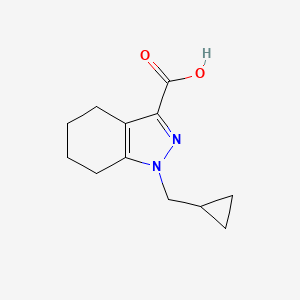
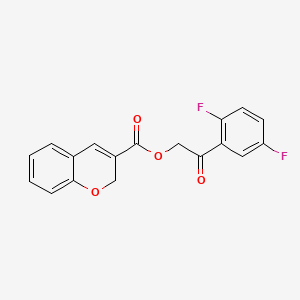
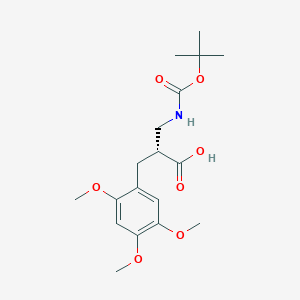
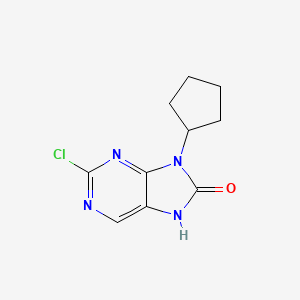
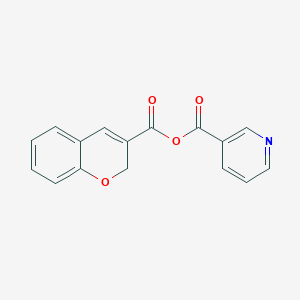
![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
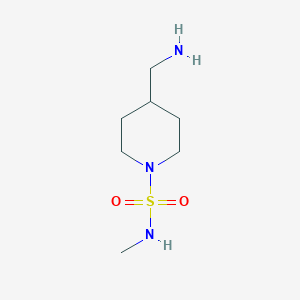
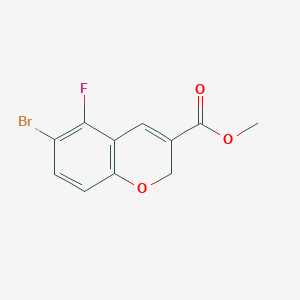
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)
